molecular formula C14H16F3NO3 B2558905 N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide CAS No. 1421585-15-0

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2558905
CAS No.: 1421585-15-0
M. Wt: 303.281
InChI Key: BFBSQCWCQSMQKA-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C14H16F3NO3 and its molecular weight is 303.281. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiarrhythmic Activity

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide and related compounds have been synthesized and evaluated for their potential as oral antiarrhythmic agents. Research has shown that benzamides with trifluoroethoxy ring substituents exhibit considerable antiarrhythmic activity, with the activity being influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen. For example, flecainide acetate, a compound related to the chemical family of this compound, has been extensively studied and selected for clinical trials as an antiarrhythmic agent due to its potent effects (Banitt, Bronn, Coyne, & Schmid, 1977).

Improved Synthesis Processes

Advancements in the synthesis processes for related compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, have been researched, highlighting the effects of different reaction conditions on product yield. For instance, a high yield synthesis method involving heating a reaction mixture of 4-aminopyridine and salicylyl chloride under the catalytic action of triethylamine has been developed. This process represents a significant improvement in the synthesis of benzamide derivatives, offering a simple and controllable operation (Dian, 2010).

Stearoyl-CoA Desaturase-1 Inhibition

Research on this compound derivatives has also identified potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. These inhibitors exhibit sub-nanomolar IC(50) values in both murine and human SCD-1 inhibitory assays, demonstrating significant potential for therapeutic applications in metabolic disorders (Uto et al., 2009).

Supramolecular Chemistry Applications

The structural versatility of benzamide derivatives facilitates their application in supramolecular chemistry, as seen in the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets. These compounds leverage the trianionic ligand properties of benzamides to react with lanthanide complexes, forming structures with significant magnetic properties, illustrating the potential of these compounds in materials science (Costes, Shova, & Wernsdorfer, 2008).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c1-13(20,10-4-5-10)8-18-12(19)9-2-6-11(7-3-9)21-14(15,16)17/h2-3,6-7,10,20H,4-5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBSQCWCQSMQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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